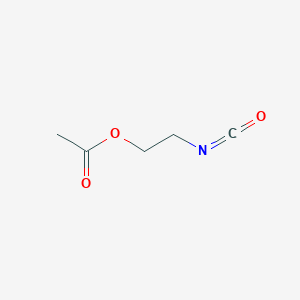

2-Isocyanatoethyl acetate

Vue d'ensemble

Description

2-Isocyanatoethyl acetate is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.12 . It is also known by its IUPAC name, 2-isocyanatoethyl acetate .

Molecular Structure Analysis

The InChI code for 2-Isocyanatoethyl acetate is 1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 . This indicates that the molecule consists of a five-carbon backbone with an isocyanate group (-N=C=O) and an acetate group (-COOCH3) attached .

Chemical Reactions Analysis

Isocyanates, such as 2-Isocyanatoethyl acetate, are highly reactive and can undergo a variety of chemical reactions. They are particularly known for their reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

2-Isocyanatoethyl acetate is a liquid at room temperature . The compound has a refractive index of 1.422 .

Applications De Recherche Scientifique

- Role of 2-Isocyanatoethyl Acetate : It serves as a key building block for PU synthesis. When reacted with polyols, it forms the urethane linkage, resulting in PU materials with excellent mechanical and chemical properties .

- Role of 2-Isocyanatoethyl Acetate : It participates in the synthesis of 6-(carboxymethylureido)-(±)-nicotine (CMUNic), a nicotine immunogen .

- Role of 2-Isocyanatoethyl Acetate : It contributes to the synthesis of imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione derivatives .

Polyurethane Synthesis

Nicotine Immunogen Preparation

Imidazoquinazoline Derivatives

Carbamoyl-Tetrazine Derivatives

Mécanisme D'action

Target of Action

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

2-Isocyanatoethyl acetate can participate in “click” reactions, specifically thiol-isocyanate reactions, to rapidly develop functional polymeric surfaces . These reactions involve the base-catalyzed reaction of thiols with isocyanates, yielding thiourethanes . This reaction has been recognized for its potential as a click reaction .

Biochemical Pathways

The reaction of isocyanates with compounds containing active hydrogen atoms, such as alcohols, results in the formation of urethane linkages, a key component in polyurethane structures .

Pharmacokinetics

It’s important to note that the compound’s physical properties, such as its liquid form and low boiling point , may influence its absorption and distribution.

Result of Action

The compound’s ability to participate in “click” reactions and form thiourethanes suggests it could be used to modify surfaces at a molecular level .

Action Environment

The action, efficacy, and stability of 2-Isocyanatoethyl acetate can be influenced by environmental factors such as temperature and the presence of other reactive compounds. For instance, the base-catalyzed thiol-isocyanate reaction requires a basic environment . Furthermore, the presence of compounds with active hydrogen atoms can influence the compound’s reactivity .

Propriétés

IUPAC Name |

2-isocyanatoethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSDMDPSGIXPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanatoethyl acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)

![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

![4-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2517623.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)